molecular formula C7H11IN2O B2471173 (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol CAS No. 2101195-04-2

(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol

Cat. No. B2471173
CAS RN: 2101195-04-2
M. Wt: 266.082
InChI Key: XQFBHOPJOJZTNO-UHFFFAOYSA-N
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Description

“(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C7H11IN2O . It has a molecular weight of 266.079 Da . The compound is solid or semi-solid or liquid or lump in its physical form .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol”, involves various methods. One common method is the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . More specific synthesis methods for this compound are not available in the searched resources.


Molecular Structure Analysis

The InChI code for “(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol” is 1S/C7H12N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-4,6,10H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol” is a solid or semi-solid or liquid or lump . It has a molecular weight of 266.079 Da . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Precursor to Biomimetic Chelating Ligands

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a related compound, demonstrates the potential for use as a precursor in the synthesis of biomimetic chelating ligands. This process involves moderate-to-excellent yields across multiple steps, indicating its feasibility for producing ligands that mimic biological molecules (Gaynor, McIntyre, & Creutz, 2023).

Antimicrobial Activity

A study on derivatives of 1H-pyrazole compounds, including those similar to (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol, reveals significant antimicrobial activity. Compounds with methoxy groups, in particular, displayed high antimicrobial efficacy, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012) (Kumar et al., 2012).

Functionalization with D-Glucopyranose

The functionalization of iodopyrazoles with D-Glucopyranose is another notable application. This process involves silylation and glucosilation steps, leading to the formation of β-N-nucleosides, indicating potential uses in nucleoside analogs or drug development (Randow & Miethchen, 1991) (Randow & Miethchen, 1991).

Synthesis of Novel Pyrazole Derivatives

Research on the synthesis of novel pyrazole derivatives, including those related to (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol, has been conducted. These derivatives, identified through spectroscopic methods, indicate potential applications in various chemical and pharmaceutical fields (Hote & Lokhande, 2014) (Hote & Lokhande, 2014).

Methanol Synthesis

A significant application is in the eco-friendly synthesis of methanol directly from carbon dioxide, using iron(II) scorpionate catalysts and derivatives of pyrazol-1-yl. This represents a sustainable approach to producing methanol, a vital industrial chemical (Ribeiro, Martins, & Pombeiro, 2017) (Ribeiro, Martins, & Pombeiro, 2017).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name

(4-iodo-2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFBHOPJOJZTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol

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